Cas no 1068-52-6 (Sodium bromoacetate)
Sodium bromoacetate Chemical and Physical Properties
Names and Identifiers
-
- Sodium bromoacetate
- Bromoacetic acid sodium salt
- sodium,2-bromoacetate
- ACETIC ACID,BROMO-,SODIUM SALT
- lithium bromoacetate
- Sodium bromoacetate,?BrCH2COONa
- Sodium monobromoacetate
- bromo-aceticacisodiumsalt
- SodiuM broMoacetate, BrCH2COONa
- Bromoaceticacid sodium salt
- Sodium 2-bromoacetate
- Bromoaceticacidsodiumsalt
- UNII-8J155CK8PV
- ACETIC ACID, BROMO-, SODIUM SALT
- 8J155CK8PV
- SESSOVUNEZQNBV-UHFFFAOYSA-M
- BAA06852
- MFCD01311832
- sodium;2-bromoacetate
- AKOS025294039
- Q27270610
- E78239
- Acetic acid,bromo-,sodium salt(8ci,9ci)
- DTXSID30147775
- FT-0696291
- 1068-52-6
- SCHEMBL1000560
- AS-57527
- Sodium2-bromoacetate
- DTXCID7070266
-
- MDL: MFCD01311832
- Inchi: 1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1
- InChI Key: SESSOVUNEZQNBV-UHFFFAOYSA-M
- SMILES: BrCC(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 159.91400
- Monoisotopic Mass: 159.913587
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 46.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 40.1
Experimental Properties
- Color/Form: Not determined
- Melting Point: >300°C
- Boiling Point: 207°C at 760 mmHg
- Flash Point: 79°C
- Water Partition Coefficient: Soluble in water.
- PSA: 40.13000
- LogP: -0.86880
- Solubility: Not determined
Sodium bromoacetate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H315,H319,H335
-
Warning Statement:
P261,P301
P310,P305
P351
P338,P302
P352,P405,P501A - Hazardous Material transportation number:UN 2811
- Hazard Category Code: R25: toxic if swallowed. R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S22-S36/37/39-S45
- RTECS:AF6475000
-
Hazardous Material Identification:
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R25; R36/37/38
- HazardClass:6.1
- PackingGroup:III
Sodium bromoacetate Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Sodium bromoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S19380-25g |
Sodium 2-bromoacetate |
1068-52-6 | 25g |
¥648.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S19380-5g |
Sodium 2-bromoacetate |
1068-52-6 | 5g |
¥168.0 | 2021-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019149-25g |
Sodium bromoacetate |
1068-52-6 | 98% | 25g |
¥604 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019149-5g |
Sodium bromoacetate |
1068-52-6 | 98% | 5g |
¥141 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019149-1g |
Sodium bromoacetate |
1068-52-6 | 98% | 1g |
¥100 | 2024-05-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S124697-5g |
Sodium bromoacetate |
1068-52-6 | ≥98% | 5g |
¥205.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S124697-25g |
Sodium bromoacetate |
1068-52-6 | ≥98% | 25g |
¥626.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-XU062-1g |
Sodium bromoacetate |
1068-52-6 | ≥98% | 1g |
¥90.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-XU062-5g |
Sodium bromoacetate |
1068-52-6 | ≥98% | 5g |
¥277.0 | 2022-02-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14983-5g |
Sodium bromoacetate, 98% |
1068-52-6 | 98% | 5g |
¥488.00 | 2023-02-25 |
Sodium bromoacetate Related Literature
-
1. CCLXIII.—Reactivity of the halogens in organic compounds. Part VII. The formation of intermediate compounds in the hydrolysis of sodium bromoacetateGeorge Senter,Thomas John Ward J. Chem. Soc. Trans. 1912 101 2534
-
2. 118. The progressive elimination of bromine in the aqueous hydrolysis of sodium bromacetateHarry Brooke,Harry M. Dawson J. Chem. Soc. 1936 497
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H. M. Dawson,N. B. Dyson J. Chem. Soc. 1933 49
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4. LV.—Reactivity of the halogens in organic compounds. Part IX. Interaction of alkalis and alkali bromoacetates and bromopropionates in ethyl-alcoholic solutionGeorge Senter,Henry Wood J. Chem. Soc. Trans. 1916 109 681
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Matthias Epple,Uta Sazama,Armin Reller,Nicole Hilbrandt,Manfred Martin,Larc Tr?ger Chem. Commun. 1996 1755
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Sodium bromoacetate
Introduction to Sodium Bromoacetate (CAS No. 1068-52-6)
Sodium Bromoacetate (CAS No. 1068-52-6) is a versatile chemical compound that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and industrial applications. This compound, characterized by its strong acidic properties and reactivity, plays a crucial role in various synthetic processes and biochemical transformations. Understanding its chemical structure, properties, and applications is essential for researchers and professionals in the chemical and pharmaceutical industries.
The molecular formula of Sodium Bromoacetate is C₂H₂BrNO₂, reflecting its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The presence of a bromine atom in the acetate group imparts unique reactivity to the compound, making it a valuable intermediate in organic synthesis. Its ability to participate in nucleophilic substitution reactions has been leveraged in the development of novel pharmaceutical agents and agrochemicals.
In recent years, Sodium Bromoacetate has been extensively studied for its potential applications in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) that exhibit antimicrobial and antiviral properties. The compound's reactivity with various biomolecules has opened new avenues for drug discovery and development.
One of the most notable applications of Sodium Bromoacetate is in the field of bioconjugation chemistry. Its ability to form stable esters with biomolecules such as peptides and proteins has made it a valuable tool for creating conjugated drug molecules. These conjugates have shown promise in targeted drug delivery systems, where precise control over bioavailability and pharmacokinetics is critical.
The agrochemical industry also benefits from the use of Sodium Bromoacetate. It has been employed as an intermediate in the synthesis of herbicides and fungicides that help protect crops from pests and diseases. The compound's efficacy in these applications stems from its ability to disrupt metabolic pathways in unwanted organisms, thereby promoting healthier plant growth.
From an industrial perspective, Sodium Bromoacetate finds utility in various chemical processes. Its role as a brominating agent has been highlighted in the production of dyes, polymers, and other specialty chemicals. The compound's ability to introduce bromine atoms into organic molecules makes it indispensable in these synthetic pathways.
Recent advancements in green chemistry have also seen the adoption of Sodium Bromoacetate as an environmentally friendly reagent. Researchers are exploring its use in catalytic processes that minimize waste generation and energy consumption. These efforts align with global initiatives to promote sustainable chemical practices.
The safety profile of Sodium Bromoacetate is another critical aspect that merits discussion. While it exhibits strong reactivity, proper handling protocols ensure its safe use in laboratory and industrial settings. Detailed safety data sheets (SDS) are available to guide users on storage conditions, handling procedures, and emergency measures.
In conclusion, Sodium Bromoacetate (CAS No. 1068-52-6) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and industrial chemistry. Its unique chemical properties make it a valuable intermediate in synthetic processes, while its versatility supports innovation in drug development and sustainable chemical practices. As research continues to uncover new uses for this compound, its importance in modern chemistry is set to grow even further.
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